REACTION_CXSMILES
|
[CH:1]1[C:11]([Br:12])=[CH:10][C:9]2[C:3](=[N:4][C:5]([NH:7][N+:8]=2[O-:13])=O)[CH:2]=1.O=P(Cl)(Cl)[Cl:16]>>[Br:12][C:11]1[CH:1]=[CH:2][C:3]2[N:4]=[C:5]([Cl:16])[N:7]=[N+:8]([O-:13])[C:9]=2[CH:10]=1
|
Name
|
7-bromo-1-oxy-benzo[1,2,4]triazin-3-ol
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=NC(=O)N[N+](=C2C=C1Br)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N=C(N=[N+]2[O-])Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |